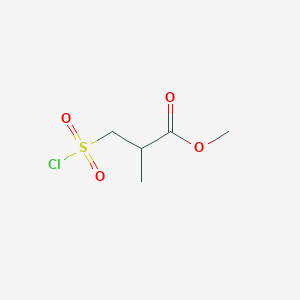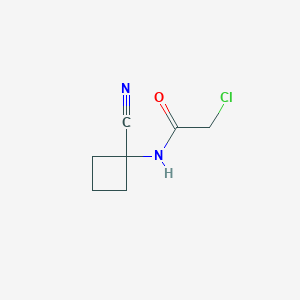
Methyl 3-(chlorosulfonyl)-2-methylpropanoate
説明
“Methyl 3-(chlorosulfonyl)-2-methylpropanoate” is a chemical compound with the CAS Number: 15441-07-3 . It is a colorless to light-yellow liquid . The IUPAC name for this compound is methyl 3-(chlorosulfonyl)propanoate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H7ClO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3 . The molecular weight of the compound is 186.62 .Physical and Chemical Properties Analysis
“this compound” is a colorless to light-yellow liquid . The shipping temperature is room temperature .科学的研究の応用
Synthesis of Pharmaceuticals and Herbicides
Methyl 3-(chlorosulfonyl)-2-methylpropanoate serves as an intermediate in the synthesis of various pharmaceuticals and herbicides. Its production often involves the use of solvents like acetic acid, which need to be recovered and reused to ensure process efficiency and environmental sustainability. Techniques such as azeotropic distillation and extraction have been explored for the recovery of acetic acid from effluents containing this compound, highlighting its role in the chemical industry and the importance of sustainable practices in its production process (Wang Tian-gui, 2006).
Continuous-Flow Synthesis
The compound has also been utilized in continuous-flow processes for the efficient synthesis of related compounds. For example, continuous-flow diazotization has been used to synthesize methyl 2-(chlorosulfonyl)benzoate, a related compound, demonstrating the potential of such processes to minimize side reactions and enhance product yield. This approach highlights the compound's utility in improving synthetic methodologies and optimizing chemical production (Zhiqun Yu et al., 2016).
Environmental Applications
In environmental science, related chlorosulfonyl compounds have been studied for their potential in capturing and degrading pollutants like methyl bromide, a fumigant with significant ozone depletion potential. Techniques involving granular activated carbon and thiosulfate or electrolysis have been explored for the destruction of methyl bromide, suggesting potential environmental remediation applications for chlorosulfonyl-containing compounds (Yu Yang et al., 2015).
Chemical Transformations
This compound is involved in various chemical transformations, contributing to the synthesis of complex molecules. For instance, it has been used in one-pot synthesis processes to create complex molecular structures efficiently, demonstrating its versatility and utility in organic synthesis (A. M. Qaisi et al., 2004).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 3-chlorosulfonyl-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c1-4(5(7)10-2)3-11(6,8)9/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTQHJQRKFCQQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927966-06-1 | |
| Record name | methyl 3-(chlorosulfonyl)-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3389464.png)
![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3389479.png)

![3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3389495.png)
![1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3389502.png)



![4-[(6-Methylpyrimidin-4-yl)oxy]aniline](/img/structure/B3389541.png)




